molecular formula C15H12ClNO B7813833 4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole

4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole

Cat. No.: B7813833
M. Wt: 257.71 g/mol
InChI Key: GBEYVJABXPZJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole is a heterocyclic compound that features a naphthalene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole typically involves the reaction of 2-naphthalen-1-yl-oxazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The oxazole ring can be reduced to form dihydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azide or amine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydro-oxazole derivatives.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The naphthalene ring provides hydrophobic interactions that enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethyl-5-methyl-2-naphthalen-2-YL-oxazole
  • 4-Chloromethyl-5-methyl-2-phenyl-oxazole
  • 4-Chloromethyl-5-methyl-2-thiophen-1-YL-oxazole

Uniqueness

4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole is unique due to its specific substitution pattern and the presence of both naphthalene and oxazole rings. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-naphthalen-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-10-14(9-16)17-15(18-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEYVJABXPZJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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